3-Amino-2-hydroxy-4-methylbenzoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C8H9NO3 |
|---|---|
Molecular Weight |
167.16 g/mol |
IUPAC Name |
3-amino-2-hydroxy-4-methylbenzoic acid |
InChI |
InChI=1S/C8H9NO3/c1-4-2-3-5(8(11)12)7(10)6(4)9/h2-3,10H,9H2,1H3,(H,11,12) |
InChI Key |
FFGZUEIQULYEBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)O)O)N |
Origin of Product |
United States |
Structural Context Within Substituted Benzoic Acid Derivatives
3-Amino-2-hydroxy-4-methylbenzoic acid is an aromatic carboxylic acid. Its fundamental structure is a benzene (B151609) ring substituted with a carboxyl group (-COOH). What makes this compound specific are the three additional functional groups attached to the benzene ring: an amino group (-NH2) at position 3, a hydroxyl group (-OH) at position 2, and a methyl group (-CH3) at position 4.
The spatial arrangement of these substituents is crucial to the molecule's chemical properties. The ortho-positioning of the hydroxyl group relative to the carboxylic acid can lead to intramolecular hydrogen bonding, influencing its acidity and reactivity. The amino group's placement adds basicity to the molecule and provides a site for reactions such as diazotization or amidation. The methyl group, an electron-donating group, can also influence the reactivity of the aromatic ring. This polysubstituted nature places it within a broad class of compounds that are foundational to the development of pharmaceuticals, polymers, and other specialized chemical products.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | This compound nih.gov |
| Molecular Formula | C8H9NO3 nih.gov |
| Molecular Weight | 167.16 g/mol nih.gov |
| Canonical SMILES | CC1=C(C(=C(C=C1)C(=O)O)O)N nih.gov |
| InChI Key | FFGZUEIQULYEBS-UHFFFAOYSA-N nih.gov |
| CAS Number | 1785033-53-5 nih.gov |
| Topological Polar Surface Area | 86.49 Ų |
Academic Significance and Research Relevance of the Compound
The academic footprint of 3-Amino-2-hydroxy-4-methylbenzoic acid in peer-reviewed journals is limited. However, its existence in chemical databases and patent literature suggests its relevance in applied research and development rather than fundamental academic studies. nih.gov The compound is often cataloged as a potential building block or intermediate for synthesizing more complex proprietary molecules.
Patents associated with this chemical structure point towards its utility in the development of novel chemical entities, although the specific applications are often not detailed in the public domain. nih.gov Its relevance is therefore inferred from its structural similarity to other substituted benzoic acids that have established roles in areas like drug discovery and materials science. Researchers might synthesize this compound to explore how its specific substitution pattern affects biological activity or material properties compared to more well-studied isomers.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are powerful tools for investigating the electronic structure and properties of molecules from first principles. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to provide insights into molecular characteristics at the atomic level.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a mainstay in computational chemistry for studying substituted benzoic acids due to its favorable balance of accuracy and computational cost. nih.govnih.gov DFT methods calculate the electronic energy of a molecule based on its electron density, which simplifies the many-body problem of interacting electrons. For a molecule like 3-Amino-2-hydroxy-4-methylbenzoic acid, DFT would be used to determine various properties, including optimized molecular geometry, vibrational frequencies, and electronic properties such as dipole moments and molecular electrostatic potentials.
In studies of similar molecules, such as other aminomethoxybenzoic acids, DFT methods, particularly advanced double hybrid functionals (DHDFT), have been used to accurately estimate thermodynamic properties like enthalpies of formation. nih.gov A typical DFT study on this compound would involve geometry optimization to find the lowest energy structure, followed by frequency calculations to confirm it as a true minimum on the potential energy surface. The choice of functional (e.g., B3LYP, PBE0) is a critical aspect of the methodology, as it can influence the accuracy of the results. mdpi.com
Hartree-Fock (HF) Methods
Hartree-Fock (HF) theory is another fundamental ab initio method used in quantum chemical calculations. It approximates the many-electron wavefunction as a single Slater determinant, providing a foundational understanding of the electronic structure. While HF methods systematically neglect electron correlation, making them less accurate than more advanced methods for many properties, they are often used as a starting point for more sophisticated calculations, such as Møller-Plesset perturbation theory (MP2).
For substituted aromatic systems, HF methods can provide useful qualitative insights into the molecular orbitals and electronic distribution. However, for quantitative predictions of properties like reaction energies or detailed geometric parameters, methods that include electron correlation, such as DFT or post-HF methods, are generally preferred. In practice, HF calculations might be performed alongside DFT to provide a comparative analysis of the electronic structure of this compound.
Basis Set Selection and Methodological Considerations
The accuracy of both DFT and HF calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. Larger basis sets, such as those from the Pople family (e.g., 6-311++G(d,p)) or correlation-consistent basis sets (e.g., aug-cc-pVTZ), provide more flexibility in describing the spatial distribution of electrons and lead to more accurate results, albeit at a higher computational expense. dntb.gov.uarsc.org
For a molecule with heteroatoms like oxygen and nitrogen, and potential for intramolecular hydrogen bonding, the inclusion of polarization (d,p) and diffuse functions (+) in the basis set is crucial for an accurate description of the electron density, particularly in the lone pair and hydrogen bonding regions. Methodological considerations would also involve the choice of the computational model (e.g., gas phase or including solvent effects via models like the Polarizable Continuum Model, PCM) to best represent the environment of the molecule. ucl.ac.uk
Molecular Geometry and Conformation Analysis
The biological and chemical activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis explores the different spatial arrangements of atoms that can be interconverted by rotation about single bonds.
Optimized Geometries and Conformational Isomers
This compound possesses several rotatable single bonds, primarily associated with the carboxylic acid (-COOH), hydroxyl (-OH), and amino (-NH2) functional groups. The orientation of these groups relative to the benzene (B151609) ring and to each other gives rise to various conformational isomers. Intramolecular hydrogen bonding is expected to play a significant role in determining the relative stability of these conformers. For instance, a hydrogen bond could form between the hydroxyl group at position 2 and the carbonyl oxygen of the carboxylic acid group at position 3, or between the amino group and the hydroxyl group.
Computational geometry optimization would be used to find the equilibrium structure for each of these potential conformers. The results would provide precise bond lengths, bond angles, and dihedral angles that characterize the lowest energy arrangement of the atoms. Studies on related substituted benzoic acids have shown that the planarity of the carboxylic acid group with respect to the aromatic ring is a key conformational feature. nih.govrsc.org
Illustrative Data Table: Predicted Conformational Isomers of this compound
Note: The following table is a hypothetical representation of data that would be generated from a computational study. Specific values for this compound are not available in the cited literature.
| Conformer ID | Dihedral Angle (C1-C2-C(O)-OH) | Intramolecular H-Bond | Relative Energy (kcal/mol) |
| Conf-1 | ~0° | O-H···O=C | 0.00 (Global Minimum) |
| Conf-2 | ~180° | O-H···O=C (weak) | 2.5 |
| Conf-3 | ~0° | N-H···O-H | 1.8 |
| Conf-4 | ~180° | None | 4.2 |
Potential Energy Surface Mapping
A potential energy surface (PES) is a conceptual and mathematical landscape that maps the energy of a molecule as a function of its geometry. For this compound, a PES scan would typically involve systematically varying one or more key dihedral angles (e.g., the rotation of the C-C bond of the carboxylic acid group) and calculating the energy at each step. This process allows for the identification of energy minima, which correspond to stable conformers, and transition states, which are the energy maxima connecting different conformers.
The resulting PES provides valuable information about the flexibility of the molecule and the energy barriers to conformational change. For aromatic molecules, the PES can be quite complex, with multiple local minima. mdpi.comresearchgate.net Understanding this energetic landscape is crucial for predicting which conformations are likely to be populated at a given temperature and how the molecule might interact with other molecules, such as biological receptors. nih.govacs.org
Electronic Structure and Reactivity Descriptors
The electronic structure and reactivity of a molecule are fundamentally linked. By calculating various quantum chemical parameters, the stability, reactivity, and potential interaction sites of this compound can be predicted. These descriptors are derived from the molecule's optimized geometry using methods like Density Functional Theory (DFT).
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. wikipedia.org
A smaller HOMO-LUMO gap suggests higher chemical reactivity, lower kinetic stability, and higher polarizability, as less energy is required to excite an electron from the HOMO to the LUMO. nist.gov For substituted benzoic acids, the distribution of HOMO and LUMO orbitals indicates the regions of the molecule that are most likely to be involved in electron donation and acceptance. Theoretical calculations for related compounds, such as 4-hydroxy-3-methylbenzoic acid, have shown a HOMO-LUMO energy gap of 5.209 eV, which indicates significant charge-transfer interactions within the molecule. researchgate.net For this compound, the HOMO is expected to be localized primarily on the benzene ring and the electron-donating amino (-NH2) and hydroxyl (-OH) groups, while the LUMO would be concentrated on the electron-withdrawing carboxylic acid (-COOH) group.
Table 1: Illustrative Frontier Molecular Orbital Energies for a Related Benzoic Acid Derivative
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.3 |
| Energy Gap (ΔE) | 5.2 |
Note: The data presented is illustrative and based on typical values for similar aromatic compounds.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP surface is plotted over the molecule's electron density, using a color scale to indicate different potential values.
Typically, regions of negative electrostatic potential, shown in red and yellow, are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, colored in blue, are electron-poor and are prone to nucleophilic attack. nist.gov For this compound, the MEP map would be expected to show the most negative potential (red) around the oxygen atoms of the carboxylic acid and hydroxyl groups, due to their high electronegativity. The most positive potential (blue) would likely be found around the hydrogen atoms of the amino and hydroxyl groups, making them potential sites for nucleophilic interaction. chemicalbook.com This analysis helps in understanding intermolecular interactions, such as hydrogen bonding.
Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide quantitative measures of a molecule's reactivity and stability. These indices include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).
Electronegativity (χ) measures the ability of a molecule to attract electrons.
Chemical Hardness (η) quantifies the resistance of a molecule to change its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." nist.gov
Global Electrophilicity Index (ω) represents the energy stabilization when the system acquires an additional electronic charge from the environment.
These parameters are calculated using the following formulas, based on the energies of the HOMO (E_HOMO) and LUMO (E_LUMO):
Electronegativity (χ) = - (E_HOMO + E_LUMO) / 2
Chemical Hardness (η) = (E_LUMO - E_HOMO) / 2
Global Electrophilicity Index (ω) = χ² / (2η)
Table 2: Calculated Global Reactivity Descriptors (Illustrative Values)
| Descriptor | Formula | Value (eV) |
|---|---|---|
| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | 3.9 |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.6 |
Note: The values are calculated using the illustrative data from Table 1 and represent typical results for similar compounds.
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the charge distribution and intramolecular interactions within a molecule. It examines the delocalization of electron density between occupied Lewis-type orbitals (donors) and unoccupied non-Lewis-type orbitals (acceptors). The stabilization energy (E(2)) associated with these interactions indicates the strength of the delocalization.
For this compound, significant interactions are expected to involve the lone pairs of the oxygen and nitrogen atoms. For instance, the lone pair orbitals of the hydroxyl oxygen (LP(O)) and amino nitrogen (LP(N)) can donate electron density to the antibonding π* orbitals of the benzene ring. These n → π* interactions contribute significantly to the molecule's stability. nih.gov Similarly, π → π* interactions within the aromatic system are crucial for stabilizing the molecule. The NBO analysis quantifies these charge transfer events, providing insight into the molecule's electronic structure and the nature of its chemical bonds. nih.gov
Simulation of Spectroscopic Properties
Computational methods can accurately predict the spectroscopic properties of molecules, such as their Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. These simulations are invaluable for interpreting experimental data and confirming molecular structures.
Theoretical vibrational (IR) and NMR spectra can be calculated using DFT methods, often showing good agreement with experimental results. dergipark.org.tr
Infrared (IR) Spectrum: The calculated IR spectrum reveals the vibrational modes of the molecule. For this compound, characteristic vibrational frequencies would include:
O-H stretching vibrations from the carboxylic acid and hydroxyl groups, typically appearing as broad bands in the 2500-3300 cm⁻¹ region.
N-H stretching vibrations of the amino group, expected around 3300-3500 cm⁻¹.
C=O stretching of the carboxylic acid, a strong peak typically found near 1700 cm⁻¹.
C-C stretching vibrations within the aromatic ring, appearing in the 1400-1600 cm⁻¹ range.
C-H stretching from the methyl group and aromatic ring, usually observed around 2900-3100 cm⁻¹.
Computational studies on related molecules like 2-amino-3-methylbenzoic acid have successfully assigned these characteristic bands by correlating theoretical calculations with experimental data. dergipark.org.tr
Nuclear Magnetic Resonance (NMR) Spectrum: The chemical shifts in ¹H and ¹³C NMR spectra can also be predicted computationally using methods like the Gauge-Independent Atomic Orbital (GIAO). dergipark.org.trresearchgate.net
¹H NMR: The proton of the carboxylic acid (-COOH) is expected to be highly deshielded, appearing at a high chemical shift (δ > 10 ppm). The aromatic protons would appear in the range of δ 6.5-8.0 ppm, with their exact shifts influenced by the electronic effects of the substituents. The protons of the amino (-NH2) and hydroxyl (-OH) groups would show characteristic shifts, and the methyl (-CH3) protons would appear at a lower chemical shift, typically around δ 2.0-2.5 ppm.
¹³C NMR: The carbon of the carboxyl group (C=O) would be the most downfield signal (δ > 170 ppm). The aromatic carbons would resonate in the δ 110-150 ppm region, and the methyl carbon would appear at a much higher field (δ ~20 ppm).
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-hydroxy-3-methylbenzoic acid |
Molecular Docking and Ligand-Receptor Interaction Studies
Binding Site Analysis and Interaction Modes
No specific studies detailing the binding site analysis or interaction modes of this compound with any biological receptor have been found in the reviewed literature.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Descriptor Selection and Model Development
There are no published QSAR models where this compound is part of the training or test set, and thus no specific information on descriptor selection or model development is available.
Predictive Modeling of Biological Interactions
No predictive models for the biological interactions of this compound have been developed or reported in the scientific literature.
Biochemical and Biological Roles in Research
Interaction with Biological Systems and Macromolecules
Biochemical Pathway ModulationThe scientific literature does not contain any reports on the ability of 3-Amino-2-hydroxy-4-methylbenzoic acid to modulate any biochemical pathways.nih.gov
Lack of Specific Research Data on this compound in Cellular Metabolism and as a Biochemical Probe
Initial research indicates a significant lack of specific published data regarding the biochemical and biological roles of This compound in the areas of cellular metabolism investigations and its application as a biochemical probe or reagent. While information exists for structurally related compounds, the scientific literature currently available through broad searches does not provide detailed findings on this particular molecule for the specified topics.
Publicly accessible chemical databases confirm the identity and structure of this compound. For instance, PubChem provides a unique compound identifier (CID 18364941) and details its chemical formula (C8H9NO3) and other physical and chemical properties. nih.gov Similarly, commercial suppliers list the compound, confirming its availability for research purposes. bldpharm.com
However, in-depth studies detailing its specific interactions within cellular metabolic pathways or its utility as a tool for biochemical assays are not readily found in the current body of scientific literature. Research on similar aromatic amino acids often focuses on their roles as precursors in biosynthetic pathways or as building blocks for more complex molecules. For example, related compounds like 3-amino-4-hydroxybenzoic acid have been studied in the context of microbial production and as precursors for bioplastics. researchgate.netnih.govnih.govnih.gov Another related molecule, 4-amino-3-hydroxybenzoic acid, has been investigated for its metabolic pathway in certain bacteria. nih.gov
The absence of specific data for this compound in the requested areas of "Cellular Metabolism Investigations" and "Applications as Biochemical Probes and Reagents" prevents a detailed and scientifically accurate discussion on these topics at this time. Further original research would be required to elucidate the specific roles and applications of this compound in these scientific contexts.
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Techniques
Chromatography is a cornerstone for the separation and analysis of 3-Amino-2-hydroxy-4-methylbenzoic acid. Its amphoteric nature, possessing both amino and carboxylic acid functional groups, allows for versatile method development across different platforms.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of aromatic acids. For this compound, reversed-phase HPLC is a common approach. This method utilizes a nonpolar stationary phase, typically a C18 column, and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.
Method parameters are optimized to achieve good resolution and peak shape. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. thaiscience.info To improve peak symmetry and retention, the pH of the mobile phase is typically controlled using buffers or acid modifiers such as formic acid, phosphoric acid, or ammonium (B1175870) acetate. thaiscience.infosielc.com Detection is commonly performed using a UV detector, with the wavelength set to maximize the absorbance of the compound, often in the range of 234-254 nm. thaiscience.infogoogle.com
Table 1: Typical HPLC Parameters for the Analysis of Compounds Structurally Similar to this compound
| Parameter | Typical Conditions |
|---|---|
| Column | C18-modified silica (B1680970) (e.g., Germini-C18, Zorbax SB-Aq) |
| Mobile Phase | Gradient or isocratic mixture of Acetonitrile/Methanol and water |
| Additives | 0.1% Formic Acid, 0.05 M Ammonium Acetate (pH 4.4) |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis Diode Array Detector (DAD) at 234 nm or 254 nm |
For enhanced sensitivity and selectivity, HPLC can be coupled with tandem mass spectrometry (LC-MS/MS). This technique is particularly useful for quantifying low levels of this compound in complex matrices. The liquid chromatograph separates the compound from other matrix components, which is then ionized and detected by the mass spectrometer.
Positive electrospray ionization (ESI+) is a frequently used ionization mode for aminobenzoic acids. memberclicks.net In the mass spectrometer, the compound is typically monitored using Multiple Reaction Monitoring (MRM) for quantitative analysis. nih.gov This involves selecting the precursor ion (the ionized molecule) and a specific product ion that is formed upon fragmentation. This highly specific detection method minimizes interferences from the sample matrix.
Table 2: Representative LC-MS/MS Parameters for Amino Acid Analysis
| Parameter | Typical Conditions |
|---|---|
| LC System | UPLC or HPLC system |
| Column | C18 (e.g., Zorbax Eclipse Plus C18) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS Analyzer | Triple Quadrupole |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC, including faster analysis times and improved resolution. This is achieved by using columns with smaller particle sizes (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures.
A UHPLC method for this compound would likely employ a C18 column and a rapid gradient elution with a mobile phase similar to that used in HPLC, such as water and acetonitrile with a formic acid modifier. memberclicks.netnih.gov The increased efficiency of UHPLC allows for shorter run times, often under five minutes, making it suitable for high-throughput screening applications. memberclicks.net
Table 3: General UHPLC Parameters for the Analysis of Amino Acids
| Parameter | Typical Conditions |
|---|---|
| LC System | UHPLC System (e.g., Agilent 1290, Waters ACQUITY UPLC I-Class) |
| Column | Sub-2 µm C18 (e.g., CORTECS T3, Kinetex XB-C18) memberclicks.netnih.gov |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 50% isopropanol (B130326) in acetonitrile with 0.1% formic acid |
| Flow Rate | 0.250 - 1.3 mL/min memberclicks.netnih.gov |
| Detection | Tandem Mass Spectrometry (MS/MS) |
Electrophoretic Techniques
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For the analysis of this compound, its amphiprotic nature allows for separation in different modes of CE.
A common approach involves using a background electrolyte (BGE) such as a phosphate (B84403) or borate (B1201080) buffer to control the pH and ionic strength. nih.govscispace.com The separation can be carried out in an uncoated fused-silica capillary. nih.gov To enhance detection sensitivity, especially with UV-Vis detectors, derivatization of the amino group with a chromophoric agent may be employed. scispace.comcreative-proteomics.com Detection is often performed using a diode array detector. nih.gov
Table 4: Illustrative Capillary Electrophoresis Parameters for Organic Acid Analysis
| Parameter | Typical Conditions |
|---|---|
| Instrument | Capillary Electrophoresis System |
| Capillary | Uncoated fused-silica (e.g., 57 cm x 50 µm i.d.) |
| Background Electrolyte | 500 mM Phosphate buffer (pH 6.25) or 40 mM Sodium tetraborate |
| Applied Voltage | -10 kV to 30 kV |
| Detection | UV-Vis Diode Array Detector at 200 nm |
Spectroscopic Detection Methods
Spectroscopic methods are essential for the identification and quantification of this compound, often used in conjunction with the separation techniques described above. The primary methods include UV-Visible spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.
UV-Visible spectroscopy is commonly used as a detection method in HPLC and CE. The aromatic ring and functional groups in this compound result in characteristic absorption of UV light.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of the molecule. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous identification. chemicalbook.comresearchgate.net
Infrared (IR) spectroscopy provides information about the vibrational modes of the functional groups present in the molecule, such as the O-H, N-H, and C=O stretching vibrations, further confirming its identity. researchgate.netnist.gov
Sample Preparation and Matrix Effects in Complex Biological Samples
Analyzing this compound in complex biological samples such as plasma, urine, or tissue homogenates presents significant challenges due to the presence of interfering substances. The sample "matrix" contains proteins, salts, lipids, and other small molecules that can obscure the analytical signal or interfere with the ionization process in mass spectrometry. wikipedia.org Therefore, rigorous sample preparation is a critical step to isolate the analyte and minimize matrix effects.
Common sample preparation techniques include:
Protein Precipitation (PPT): A simple and rapid method where an organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid) is added to the sample to denature and precipitate proteins. While effective for removing most proteins, it may not remove other interfering substances and can lead to less clean extracts.
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. By selecting an appropriate organic solvent and adjusting the pH of the aqueous sample, this compound can be selectively extracted from the biological matrix into the organic phase, leaving many interferences behind.
Solid-Phase Extraction (SPE): SPE is a highly selective and efficient method for sample cleanup. The sample is passed through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the sorbent while matrix components are washed away. The purified analyte is then eluted with a small volume of a different solvent. The choice of sorbent (e.g., reversed-phase, ion-exchange) depends on the physicochemical properties of this compound.
These preparation methods are crucial for improving the accuracy and precision of quantification, especially when using highly sensitive techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), where matrix components can cause ion suppression or enhancement. wikipedia.org
Table 3: Comparison of Common Sample Preparation Techniques
| Technique | Advantages | Disadvantages | Suitability for Biological Samples |
|---|---|---|---|
| Protein Precipitation (PPT) | Fast, simple, inexpensive | Non-selective, potential for analyte loss due to co-precipitation | Good for initial screening and high-throughput analysis |
| Liquid-Liquid Extraction (LLE) | Provides a cleaner extract than PPT, good recovery | Labor-intensive, requires large volumes of organic solvents | Effective for a wide range of analytes and matrices |
| Solid-Phase Extraction (SPE) | High selectivity, high concentration factor, automation-friendly | Higher cost, requires method development | Excellent for achieving low detection limits and high-purity extracts |
Future Research Avenues and Translational Perspectives
Development of Novel Synthetic Routes with Improved Efficiency and Sustainability
The initial and most critical area of research will be the development of efficient and sustainable methods for synthesizing 3-Amino-2-hydroxy-4-methylbenzoic acid. Current literature lacks established protocols for its preparation. Future work should focus on:
Retrosynthetic Analysis: Designing multiple synthetic pathways by identifying readily available starting materials and key chemical transformations.
Green Chemistry Principles: Employing environmentally benign solvents, catalysts, and reaction conditions to minimize waste and energy consumption. This could involve exploring enzymatic or biocatalytic methods.
Process Optimization: Systematically refining reaction parameters such as temperature, pressure, and catalyst loading to maximize yield and purity while ensuring scalability.
Purification Techniques: Developing robust methods for purification, such as crystallization or chromatography, to obtain the compound in high purity for subsequent studies.
Advanced Characterization and Refined Computational Approaches
A thorough understanding of the physicochemical properties of this compound is fundamental. This will involve a combination of experimental characterization and computational modeling.
Spectroscopic and Structural Analysis: Utilizing techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography to unequivocally determine its chemical structure and conformation.
Physicochemical Property Determination: Experimentally measuring key parameters such as solubility, pKa, and melting point.
Computational Modeling: Employing quantum chemical calculations (e.g., Density Functional Theory) to predict molecular geometry, electronic properties, and spectroscopic signatures. Molecular dynamics simulations could be used to study its behavior in different solvent environments.
Deeper Elucidation of Biochemical Mechanisms and Pathways Involving the Compound
Once synthesized and characterized, the next frontier is to investigate the biological activities of this compound. Its structure, similar to other aminobenzoic acids, suggests potential roles in various biochemical processes.
Enzyme Inhibition/Activation Assays: Screening the compound against a panel of enzymes, particularly those involved in metabolic or signaling pathways, to identify potential biological targets.
Cell-Based Assays: Evaluating its effects on cellular processes such as proliferation, apoptosis, and inflammation in various cell lines.
Metabolomic Profiling: Investigating how the compound is metabolized by cells or organisms and its impact on endogenous metabolic pathways.
Exploration of New Chemical Space through Rational Design of Derivatives and Analogs
The core structure of this compound provides a scaffold for the rational design of new molecules with potentially enhanced or novel properties.
Structure-Activity Relationship (SAR) Studies: Systematically modifying the functional groups (amino, hydroxyl, carboxyl, and methyl) to understand their contribution to any observed biological activity.
Bioisosteric Replacement: Replacing key functional groups with other groups that have similar physical or chemical properties to fine-tune the molecule's characteristics.
Combinatorial Chemistry: Generating libraries of related compounds to accelerate the discovery of new leads with desired properties.
Integration of Multi-Omics Data with Compound-Specific Research
A systems biology approach, integrating data from multiple "omics" platforms, will be crucial for a holistic understanding of the compound's biological effects. nih.gov
Genomics and Transcriptomics: Assessing how the compound influences gene and RNA expression to identify affected cellular pathways.
Proteomics: Analyzing changes in protein expression and post-translational modifications in response to the compound.
Metabolomics: As mentioned, studying the compound's impact on the metabolome to understand its metabolic fate and effects. nih.gov
Integrative Analysis: Combining these multi-omics datasets will provide a comprehensive view of the compound's mechanism of action and potential therapeutic or toxicological effects. nih.gov
By systematically pursuing these research avenues, the scientific community can move this compound from a position of relative obscurity to a well-characterized molecule with potential applications in medicine, materials science, or other fields.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Amino-2-hydroxy-4-methylbenzoic acid, and how do reaction conditions influence yield?
- Methodology : Synthesis often involves multi-step protocols, including amination and hydroxylation of methylbenzoic acid precursors. For example, analogous compounds like 4-amino-3-hydroxybenzoic acid are synthesized via nucleophilic substitution under controlled pH (5–7) and temperatures (60–80°C) to avoid side reactions . Enzymatic routes using hydroxyacid dehydrogenases can improve regioselectivity, as demonstrated in 4-hydroxybenzoic acid synthesis . Key parameters include solvent polarity (e.g., aqueous ethanol) and catalyst choice (e.g., Pd/C for hydrogenation).
Q. How can NMR spectroscopy validate the structural integrity of this compound?
- Methodology : ¹H and ¹³C NMR are critical for confirming substitution patterns. For instance, in similar triazine-linked benzoic acids, aromatic protons resonate at δ 6.8–8.2 ppm, while hydroxyl and amino protons appear as broad singlets (δ 9–12 ppm) . DEPT-135 experiments differentiate CH₂ and CH₃ groups in the methyl substituent. Coupling constants (e.g., J = 8–10 Hz for adjacent aromatic protons) help assign ortho/meta positions .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodology : Recrystallization using polar solvents (e.g., ethanol/water mixtures) is common. For analogs like 2-amino-4-methylbenzoic acid, gradient elution in reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) achieves >97% purity . Ion-exchange chromatography can separate acidic byproducts, leveraging the compound’s carboxylate group .
Advanced Research Questions
Q. How do hydrogen bonding networks influence the crystallographic behavior of this compound?
- Methodology : Graph set analysis (e.g., Etter’s rules) identifies motifs like R₂²(8) dimers formed via O–H···N and N–H···O interactions . SHELXL refinement (SHELX-97) resolves disorder in hydroxyl and amino groups, particularly in twinned crystals. Hydrogen bond lengths (2.6–3.0 Å) and angles (150–170°) are critical for stability .
Q. What challenges arise in resolving crystal structures of this compound using X-ray diffraction?
- Methodology : Twinning and low electron density for light atoms (e.g., hydrogen) complicate refinement. SHELXD’s dual-space algorithm improves phase solution for small-molecule crystals, while SHELXE’s density modification enhances map interpretability . High-resolution data (d-spacing < 0.8 Å) and cryocooling (100 K) mitigate thermal motion artifacts.
Q. Can computational models predict the biological activity of this compound derivatives?
- Methodology : Molecular docking (AutoDock Vina) assesses binding to targets like 3-hydroxyanthranilate 3,4-dioxygenase, using PubChem’s 3D conformer library (InChIKey: APAJGWMMTSSXSI-DEDYPNTBSA-N) . QSAR models correlate logP and polar surface area with membrane permeability, validated against analogs like 4-chloro-3-hydroxyanthranilic acid .
Q. How do substituent positions affect the compound’s stability under varying pH and temperature?
- Methodology : Accelerated stability studies (ICH guidelines) at 40°C/75% RH show degradation via decarboxylation or oxidation. LC-MS identifies major degradation products (e.g., loss of CO₂ at m/z 135). For analogs like 3,5-dichloro-4-hydroxybenzoic acid, steric hindrance from methyl groups reduces hydrolysis rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
